molecular formula C15H18ClNO3 B2995326 (3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328849-78-0

(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2995326
CAS No.: 1328849-78-0
M. Wt: 295.76
InChI Key: WBXRTUAHTFESHF-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a spirocyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.

  • Reduction: : Reduction reactions can be performed to convert the ketone group to an alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chlorophenol derivatives.

  • Reduction: : Production of corresponding alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can be compared to other similar compounds, such as (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone . While both compounds share a similar spirocyclic structure, the presence of different substituents (chloro vs. fluoro) can lead to variations in their chemical properties and biological activities.

List of Similar Compounds

  • (3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

  • (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

  • (3-Methylphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Properties

IUPAC Name

(3-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXRTUAHTFESHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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